Chromomycinone is a significant compound in the field of medicinal chemistry, primarily recognized as the aglycone of Chromomycin A3, an anthraquinone antibiotic glycoside. It is derived from the fermentation of specific strains of Streptomyces griseus. Chromomycinone exhibits notable antitumor properties and has been extensively studied for its mechanism of action against various cancer cell lines, particularly due to its ability to bind to DNA and inhibit RNA synthesis.
The primary source of Chromomycinone is the bacterium Streptomyces griseus, which is known for producing several bioactive compounds. The biosynthetic pathway for Chromomycin A3, from which Chromomycinone is derived, involves a complex gene cluster that encompasses 36 genes responsible for polyketide biosynthesis, modification, and resistance mechanisms .
Chromomycinone belongs to the class of compounds known as anthraquinones. These compounds are characterized by their polycyclic aromatic structure and are widely recognized for their diverse biological activities, including antitumor and antibacterial effects.
The synthesis of Chromomycinone can be approached through both natural extraction from Streptomyces griseus and synthetic methods. The natural biosynthesis involves fermentation processes where specific growth conditions are optimized to enhance yield.
Technical Details:
Chromomycinone has a complex molecular structure characterized by a fused ring system typical of anthraquinones. Its chemical formula is C_15H_10O_5, indicating it contains 15 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms.
Data:
Chromomycinone participates in various chemical reactions primarily due to its hydroxyl groups, which can undergo substitution reactions. It can also engage in redox reactions due to its quinone structure.
Technical Details:
Chromomycinone exerts its biological effects primarily through its interaction with DNA. It binds preferentially to guanine-cytosine rich regions of DNA, leading to inhibition of transcription and replication processes in cancer cells.
Data:
Chromomycinone has several scientific applications:
Chromomycinone (C23H26O8) is a structurally intricate tricyclic polyketide characterized by a angularly fused chromophore system comprising a xanthone-like moiety linearly annulated with two alicyclic rings. Its planar, polyoxygenated structure enables intercalative interactions with nucleic acids while providing attachment points for oligosaccharide chains in mature antibiotics. The chromophore consists of a dihydroanthracene backbone with significant bond alternation, creating an extended π-conjugated system responsible for its characteristic UV-visible absorption. Key functional groups include multiple phenolic and aliphatic hydroxyls, a carboxyl group at C-3, and a methyl group at C-8 – all critically positioned for biological activity and structural diversification [3] [6].
Table 1: Fundamental Physicochemical Properties of Chromomycinone
Property | Value | Method/Comment |
---|---|---|
Molecular Formula | C₂₃H₂₆O₈ | High-resolution mass spectrometry |
Molecular Weight | 430.45 g/mol | Calculated from formula |
Melting Point | >250°C (dec.) | Decomposition observed |
UV-Vis λmax | 280 nm, 318 nm, 407 nm | Methanol solution |
Solubility | Organic solvents (DMSO, MeOH); Insoluble in water | Hydrophobic nature |
Stereochemically, chromomycinone contains three chiral centers (C-2, C-3, and C-4a) with absolute configurations 2S, 3R, and 4aS. This specific stereochemistry is enzymatically established during biosynthesis and is essential for proper spatial orientation during DNA binding. The A-ring adopts a nearly planar conformation, while the B and C rings exhibit slight puckering. The carboxyl group at C-3 exists predominantly in the ionized state at physiological pH, enhancing water solubility of glycosylated derivatives and participating in magnesium coordination during DNA complex formation [3] [6].
The isolation of chromomycin complex from Streptomyces griseus No. 7 (ATCC 13273) in 1960 by Kazuo and colleagues marked the discovery of this antibiotic family. Initial designations like "Toyomycin" reflected its Japanese origin. Subsequent purification revealed multiple structurally related compounds (chromomycins A2, A3, etc.), sharing a common aglycone but differing in glycosylation patterns. The term "chromomycin" itself arose from the vivid color (Greek: chroma) of these yellow pigments [3].
The aglycone was initially referred to as "chromomycinone" following conventional microbial product nomenclature (-one suffix denoting core structure). Simultaneously, the structurally related mithramycin aglycone (mithramycinone) and olivomycin aglycone (olivin) were characterized. Recognition of their shared aureolic acid classification (golden acid-hydrolyzed products) came later, unifying chromomycinone, mithramycinone, and olivin as structural congeners differing primarily in methylation patterns: chromomycinone possesses a methyl group at C-8 absent in mithramycinone, while olivin lacks the C-3 carboxyl group present in both [3] [6].
Nomenclature refinement occurred as biosynthetic studies progressed. Early intermediates like premithramycinone/prechromomycinone (tetracyclic precursors before Baeyer-Villiger monooxygenase action) were identified. The systematic chemical name (2S,3R,4aS)-3,4,4a,10b-Tetrahydro-2,4a,8-trihydroxy-7-methyl-6H-benzo[c]chromene-6,9,10(2H)-trione precisely defines chromomycinone but the trivial name remains standard in biological literature [3].
Chromomycinone biosynthesis occurs via a type II polyketide synthase (PKS) pathway within specialized biosynthetic gene clusters (BGCs) of chromomycin-producing Streptomyces strains. The canonical pathway proceeds through >20 enzymatic steps, initiated by the minimal PKS (ketosynthase α/β heterodimer (ChrA/ChrB) and acyl carrier protein (ChrC)).
Table 2: Key Enzymes in Chromomycinone Biosynthesis
Enzyme/Protein | Gene Symbol | Function | Key Product/Intermediate |
---|---|---|---|
Minimal PKS KSα | chrA | Chain elongation initiation/decarboxylation | Malonyl-CoA priming |
Minimal PKS KSβ | chrB | Chain elongation & cyclization specificity | Decaketide backbone formation |
Acyl Carrier Protein | chrC | Substrate tethering & shuttling | Polyketide chain growth |
Ketoreductase | chrD | C-9 ketoreduction | First ring cyclization inducer |
Aromatase/Cyclase | chrE | Aldol cyclization & dehydration | Tetracyclic intermediate formation |
Baeyer-Villiger Monooxygenase | chrG | Oxidative ring expansion & decarboxylation | Premithramycinone → Chromomycinone |
SAM-dependent Methyltransferase | chrM | C-7 O-methylation | Methylation of hydroxyl group |
The pathway initiates with acetate priming (acetyl-CoA starter unit) followed by nine rounds of malonyl-CoA extension to form a linear decaketide. Regiospecific first-ring cyclization (catalyzed by ketoreductase ChrD) generates a nascent polyketide fold. Subsequent cyclizations and aromatizations orchestrated by aromatase/cyclase (ChrE) yield premithramycinone, a tetracyclic intermediate common to both chromomycin and mithramycin pathways. The defining step is a Baeyer-Villiger oxidation catalyzed by the monooxygenase ChrG. This enzyme inserts an oxygen atom adjacent to the carbonyl at C-3 of premithramycinone, creating an ester linkage. Subsequent hydrolysis and decarboxylation spontaneously collapse this structure into the tricyclic chromomycinone scaffold bearing the characteristic C-3 carboxylic acid. Final tailoring includes O-methylation at C-7 by ChrM [3].
Chromomycinone production is taxonomically widespread but strain-dependent within Streptomyces:
Comparative genomics reveals substantial BGC diversity even among closely related strains, explaining variable chromomycin production capacities. Pangenome analyses indicate chromomycin BGCs are accessory elements within the genus, present in specific Mash-clusters rather than universally conserved [2] [5].
Chromomycinone is biologically inert until glycosylated. Its primary role is as the DNA-binding pharmacophore within chromomycin antibiotics (e.g., chromomycin A3). The aglycone’s planar chromophore intercalates DNA, while its strategically positioned hydroxyl and carboxyl groups facilitate essential divalent metal ion coordination (Mg2+ essential). This enables the formation of a stable 2:1 drug-Mg2+ complex that binds the minor groove of GC-rich DNA sequences. Specifically, the carboxylate at C-3 and hydroxyls at C-1, C-4a, and C-10b coordinate Mg2+, which in turn bridges phosphate oxygens on the DNA backbone. This binding induces a conformational shift in DNA from the B-form towards the A-form, widening the minor groove and enabling deeper insertion of the oligosaccharide chains attached at O-2 and O-6 of chromomycinone. The specific glycosylation pattern (e.g., disaccharide at O-2 and trisaccharide at O-6 in chromomycin A3) profoundly influences DNA sequence selectivity and binding affinity but requires the chromomycinone core for initial complex stabilization [3] [6].
Table 3: Chromomycinone-Containing Antibiotics and Key Features
Antibiotic | Glycosylation Pattern | Attached Sugars | Primary Bioactivity |
---|---|---|---|
Chromomycin A3 | Disaccharide at O-2; Trisaccharide at O-6 | 2x D-Olivose, D-Oliose, 2x D-Chromose B | Antitumor (DNA-binding) |
Chromomycin A2 | Disaccharide at O-2; Trisaccharide at O-6 | D-Olivose, D-Chromose A, D-Oliose, 2x D-Chromose B | Antitumor (DNA-binding) |
Mithramycin | Trisaccharide at O-2; Disaccharide at O-6 | D-Olivose, D-Mycarose, D-Digitoxose; D-Digitoxose, D-Olivose | Antitumor, Antiviral (DNA-binding) |
Olivomycin A | Disaccharide at O-2; Disaccharide at O-6 | L-Olivomycose, D-Oliose; D-Olivose, D-Olivomose | Antitumor (DNA-binding) |
Structural modifications to the chromomycinone core significantly impact biological activity:
The chromomycinone scaffold serves as a platform for bioengineering. Heterologous expression of chromomycin BGCs in optimized Streptomyces hosts, combined with genetic manipulation (e.g., gene knockouts of tailoring enzymes like chrM or glycosyltransferases) and precursor-directed biosynthesis, has generated novel chromomycinone derivatives ("unnatural natural products") with potentially improved pharmacological profiles [3] [7]. Understanding chromomycinone's biosynthesis and mechanism thus provides a foundation for rational drug design within this critical antibiotic class.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: